2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrido[3,2-d]pyrimidin-4(1H)-one core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrido[3,2-d]pyrimidin-4(1H)-one core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethylpyrido[3,2-d]pyrimidin-4(1H)-one
- 2-Amino-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
- 2-Amino-6-(3-chlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one
Uniqueness
Compared to similar compounds, 2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is unique due to the presence of the ethoxy and fluorine substituents on the phenyl ring. These substituents can significantly influence the compound’s biological activity and pharmacokinetic properties, making it a valuable candidate for drug development .
Properties
CAS No. |
897360-82-6 |
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Molecular Formula |
C15H13FN4O2 |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-amino-6-(3-ethoxy-4-fluorophenyl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13FN4O2/c1-2-22-12-7-8(3-4-9(12)16)10-5-6-11-13(18-10)14(21)20-15(17)19-11/h3-7H,2H2,1H3,(H3,17,19,20,21) |
InChI Key |
NRSWSAWMGAZERP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C=C2)N=C(NC3=O)N)F |
Origin of Product |
United States |
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